![molecular formula C18H15N3OS B5715168 2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5715168.png)
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
“2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone” is a synthetic organic compound that features both benzimidazole and indole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone” typically involves multi-step organic reactions:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivatives.
Formation of Indole Moiety: Starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The benzimidazole and indole moieties are then coupled through a sulfanyl linkage, often using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions may target the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
This compound, due to its structural features, may have applications in:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigating its interaction with biological macromolecules.
Material Science: As a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with benzimidazole and indole structures can:
Bind to DNA or proteins: Affecting their function.
Inhibit enzymes: By mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)-1-(1H-indol-3-yl)ethanone
- 2-(1H-benzimidazol-2-ylsulfanyl)-1-(1H-indol-3-yl)ethanone
Uniqueness
The presence of the 2-methyl group on the indole ring may confer unique steric and electronic properties, potentially affecting its biological activity and reactivity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11-17(12-6-2-3-7-13(12)19-11)16(22)10-23-18-20-14-8-4-5-9-15(14)21-18/h2-9,19H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZUDNCYNPRDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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